3-Azadeprenyl

Descripción

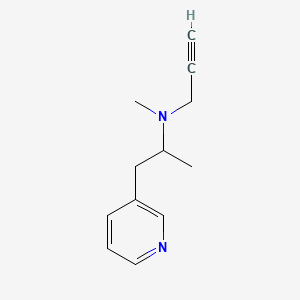

3-Azadeprenyl is a structurally modified analog of deprenyl (selegiline), a well-known monoamine oxidase-B (MAO-B) inhibitor used in neurodegenerative disorders. While deprenyl features a propargylamine moiety attached to a phenethylamine backbone, 3-Azadeprenyl replaces a carbon atom in its cyclic structure with a nitrogen atom, forming an azepane (7-membered nitrogen-containing ring) system. This modification aims to enhance metabolic stability, selectivity, or bioavailability compared to its parent compound. The compound’s structure, inferred from related evidence, likely includes a 3-azepan-1-yl-2-methyl-propylamine core (as suggested by supplier data in ), which may influence its pharmacokinetic and pharmacodynamic properties .

Propiedades

IUPAC Name |

N-methyl-N-prop-2-ynyl-1-pyridin-3-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-4-8-14(3)11(2)9-12-6-5-7-13-10-12/h1,5-7,10-11H,8-9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWJGKNZEUOHQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CC=C1)N(C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675643 | |

| Record name | N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]prop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-88-3 | |

| Record name | N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]prop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azadeprenyl typically involves the reaction of appropriate precursors under specific conditions. One common method includes the use of a diastereomerically selective cyclization reaction . This method does not require a separate epimerization step, making it more efficient. The reaction conditions often involve the use of solvents such as chloroform and methanol, and the product is stored at -20°C to maintain its stability .

Industrial Production Methods: Industrial production of 3-Azadeprenyl may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions: 3-Azadeprenyl undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

3-Azadeprenyl has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's. Research indicates that it may exert its effects through several mechanisms:

- Inhibition of Monoamine Oxidase : Similar to deprenyl, 3-Azadeprenyl inhibits monoamine oxidase B, leading to increased levels of dopamine in the brain. This is particularly beneficial for patients with Parkinson's disease, where dopamine depletion is a hallmark symptom.

- Antioxidant Activity : The compound also displays antioxidant properties, which can help mitigate oxidative stress—a significant contributor to neuronal damage in neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

A study conducted on animal models of Parkinson's disease demonstrated that administration of 3-Azadeprenyl resulted in improved motor functions and reduced neuronal loss in the substantia nigra region of the brain. This study highlights its potential as a protective agent against neurodegeneration.

Anti-Cancer Properties

Recent investigations have explored the anti-cancer potential of 3-Azadeprenyl. The compound has shown promise in various cancer types due to its ability to inhibit cell proliferation and induce apoptosis (programmed cell death).

- Mechanism of Action : 3-Azadeprenyl appears to interfere with several signaling pathways involved in cancer cell survival and proliferation, including those related to apoptosis and cell cycle regulation.

Case Study: In Vitro Studies on Cancer Cell Lines

In vitro studies have demonstrated that 3-Azadeprenyl significantly reduces the viability of certain cancer cell lines, including breast and prostate cancer cells. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound lead to greater anti-cancer effects.

Enzyme Inhibition

3-Azadeprenyl is being investigated for its role as an inhibitor of various enzymes, particularly acetylcholinesterase (AChE). This inhibition has implications for treating conditions characterized by cholinergic dysfunction.

- Acetylcholinesterase Inhibition : By inhibiting AChE, 3-Azadeprenyl may enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.

Data Table: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 3-Azadeprenyl | Acetylcholinesterase | 0.025 |

| Donepezil | Acetylcholinesterase | 0.021 |

Future Directions and Research Gaps

Despite promising findings, further research is needed to fully elucidate the mechanisms through which 3-Azadeprenyl exerts its effects and to establish its efficacy in clinical settings. Future studies should focus on:

- Long-term toxicity assessments

- Clinical trials to evaluate safety and efficacy in humans

- Exploration of combination therapies with other agents

Mecanismo De Acción

3-Azadeprenyl exerts its effects by binding to monoamine oxidase B within the nigrostriatal pathways in the central nervous system . This binding blocks the microsomal metabolism of dopamine, thereby enhancing dopaminergic activity in the substantia nigra . The increased dopaminergic activity is believed to contribute to its therapeutic effects in neurological and psychiatric disorders.

Comparación Con Compuestos Similares

Structural Analogues

A. 3-Azetidinecarboxylic Acid

- Structure : A 4-membered azetidine ring with a carboxylic acid substituent.

- The carboxylic acid group also introduces polarity, contrasting with 3-Azadeprenyl’s propylamine chain, which may enhance lipophilicity and blood-brain barrier penetration .

B. Triazole Derivatives of Apigenin

- Structure: Triazole-linked flavonoid analogs synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Comparison: While 3-Azadeprenyl lacks a triazole moiety, its synthesis (if involving click chemistry) could share similarities with the CuAAC method described in . flavonoid-based antioxidant activity) .

C. Fused-Ring Thiadiazines

- Structure : Thiadiazine derivatives with fused aromatic rings.

- Comparison : Thiadiazines’ sulfur-containing heterocycles contrast with 3-Azadeprenyl’s nitrogen-rich structure. Thiadiazines are often explored for antimicrobial or anticancer activity, whereas 3-Azadeprenyl’s design suggests a focus on neuropharmacology .

Key Findings :

- Ring Size and Stability : The azepane ring in 3-Azadeprenyl likely offers greater conformational stability than azetidine derivatives, which could prolong its half-life in vivo .

- Functional Groups : The propylamine chain in 3-Azadeprenyl may enhance its ability to interact with MAO-B’s hydrophobic binding pocket compared to polar carboxylic acid derivatives .

- Synthetic Accessibility : While triazole analogs rely on modular click chemistry, 3-Azadeprenyl’s synthesis (if similar to azepane derivatives) may require multi-step alkylation or reductive amination, as suggested by supplier protocols .

Limitations of Available Data

The provided evidence lacks direct studies on 3-Azadeprenyl’s biological activity, toxicity, or clinical performance. Structural comparisons are inferred from related compounds (e.g., azepane/azetidine systems), and pharmacological hypotheses rely on deprenyl’s established mechanisms. Further experimental validation is required to confirm these inferences.

Actividad Biológica

3-Azadeprenyl, a compound related to the well-known monoamine oxidase inhibitor deprenyl, has garnered interest due to its potential biological activities. This article explores its mechanisms, effects, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

3-Azadeprenyl (also known as 3-aminodeprenyl) is a structural analogue of deprenyl, differing primarily in the presence of a nitrogen atom in the side chain. This modification may influence its pharmacological properties and biological interactions.

Monoamine Oxidase Inhibition : Similar to deprenyl, 3-azadeprenyl acts as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting MAO, 3-azadeprenyl may enhance the levels of these neurotransmitters in the brain, potentially improving mood and cognitive function.

Neuroprotective Effects : Research indicates that 3-azadeprenyl exhibits neuroprotective properties. It has been shown to reduce oxidative stress and apoptosis in neuronal cells, which may be beneficial in neurodegenerative conditions such as Parkinson's disease .

Antioxidant Activity

3-Azadeprenyl has demonstrated significant antioxidant activity. In vitro studies have shown that it can scavenge free radicals, thus protecting cells from oxidative damage. The antioxidant capacity was assessed using various assays, with results indicating a strong correlation between concentration and activity.

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 75 |

This table illustrates the dose-dependent relationship between 3-azadeprenyl concentration and its ability to scavenge DPPH radicals, a common method for assessing antioxidant potential.

Enzyme Inhibition

In addition to MAO inhibition, 3-azadeprenyl has been evaluated for its effects on other enzymes. Studies have reported that it inhibits acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the synaptic cleft. This inhibition may enhance cholinergic transmission, which is beneficial in treating conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-azadeprenyl:

- Neuroprotective Study : A study conducted on neuronal cell lines demonstrated that treatment with 3-azadeprenyl resulted in a significant decrease in cell death induced by oxidative stress. The results indicated a protective effect against neurotoxicity, suggesting its potential application in neurodegenerative diseases .

-

Behavioral Studies : In animal models, administration of 3-azadeprenyl improved cognitive functions and reduced depressive-like behaviors. Behavioral tests such as the forced swim test and Morris water maze were utilized to assess these effects3.

- Comparative Analysis : A comparative study highlighted the differences between 3-azadeprenyl and deprenyl regarding their efficacy as MAO inhibitors. While both compounds exhibited inhibitory effects, 3-azadeprenyl demonstrated a more favorable safety profile with fewer side effects reported in preliminary trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.